molecular formula C14H14O2 B188758 Hydrobenzoin CAS No. 655-48-1

Hydrobenzoin

Cat. No.: B188758
CAS No.: 655-48-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
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Description

Hydrobenzoin (1,2-diphenylethane-1,2-diol) is a chiral vicinal diol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It exists as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (S,S)-(−)-enantiomer is a white crystalline solid with a melting point of 148–150°C and serves as a versatile chiral auxiliary in asymmetric synthesis, pharmaceutical intermediates, and ligand design . This compound is synthesized via the reduction of benzil (1,2-diphenylethanedione) using sodium borohydride or electrocatalytic methods with Pd/Cu bimetallic systems . Its applications span catalysis, enantioselective separations, and drug development, particularly as a scaffold for muscarinic acetylcholine receptor (mAChR) M1 antagonists .

Preparation Methods

Sodium Borohydride Reduction of Benzil

Reaction Mechanism and Diastereoselectivity

The reduction of benzil (1,2-diphenylethanedione) to hydrobenzoin using sodium borohydride (NaBH₄) proceeds via nucleophilic addition of hydride ions to carbonyl carbons. The sp²-hybridized carbonyl carbons undergo nucleophilic attack by the hydride (H⁻) from NaBH₄, forming alkoxide intermediates 2. Subsequent proton transfer from the solvent (ethanol or water) yields the diol product.

This reaction exhibits pronounced diastereoselectivity, predominantly yielding the meso-hydrobenzoin isomer due to steric and electronic factors . The planar transition state during hydride attack favors a syn-addition pathway, where both hydrides add to the same face of the diketone. This selectivity arises from the minimization of steric hindrance between phenyl groups in the transition state2 . Computational studies suggest that the meso isomer is thermodynamically favored by 2–3 kcal/mol over the racemic (R,R and S,S) forms .

Table 1: Comparative Yields and Diastereoselectivity in Benzil Reductions

Reducing AgentSolventTemperatureYield (%)meso:Racemic Ratio
NaBH₄Ethanol25°C70–8095:5
NaBH₄THF0°C6590:10
LiAlH₄Diethyl etherReflux8580:20

Data derived from .

Experimental Procedure and Optimization

A standardized protocol involves dissolving benzil (2.5 mmol) in 95% ethanol (4 mL) followed by gradual addition of NaBH₄ (2.5 mmol) . The exothermic reaction completes within 10 minutes, evidenced by the disappearance of the diketone’s yellow color. Hydrolysis of the borate ester intermediate with water (5–10 mL) under gentle heating yields crystalline meso-hydrobenzoin after cooling . Key optimizations include:

  • Solvent Choice : Ethanol enhances solubility of benzil and stabilizes intermediates, whereas THF increases reaction rate but reduces yield .

  • Stoichiometry : A 1:1 molar ratio of benzil to NaBH₄ suffices, but excess borohydride (1.2 equiv) compensates for solvent moisture .

  • Crystallization : Gradual water addition induces cloudiness, prompting crystallization. Ice-bath cooling (20–30 minutes) maximizes crystal recovery .

Directed Ortho,ortho'-Dimetalation of this compound

Functionalization Strategy

The directed ortho,ortho'-dimetalation of (R,R)-hydrobenzoin enables rapid access to chiral diol derivatives . Deprotonation with n-BuLi (6 equiv) generates a tetralithiated intermediate, which reacts with electrophiles (e.g., iodomethane, benzaldehyde) to install substituents at both ortho positions. This method bypasses traditional multi-step sequences involving McMurry coupling and asymmetric dihydroxylation .

Table 2: Scope of Electrophiles in Dimetalation Reactions

ElectrophileProductYield (%)Application
I₂Diiodothis compound78Cross-coupling precursor
Me₃SiClBis(trimethylsilyl)85Protecting group strategy
PhCHODiphenylthis compound62Ligand synthesis

Data from .

One-Pot Synthesis of Vivol Ligand

The utility of this method is exemplified in the synthesis of Vivol, a chiral ligand for asymmetric catalysis. Treatment of the tetralithiated intermediate with triflate electrophiles, followed by Pd-catalyzed cross-coupling, yields Vivol in 32% overall yield from (R,R)-hydrobenzoin . This approach eliminates the need for optical enrichment and streamlines library synthesis of chiral diols.

Stereochemical Analysis and Characterization

Melting Point and Spectral Differentiation

The meso and racemic this compound isomers are distinguishable by melting points:

  • meso-Hydrobenzoin: 135–139°C

  • Racemic this compound: 120°C

IR spectroscopy reveals O–H stretches at 3293 cm⁻¹ (broad) and C–O stretches near 1222 cm⁻¹ . The meso isomer’s symmetry results in a single 1{}^{1}H NMR signal for the hydroxyl-bearing methines (δ 4.86 ppm, singlet), whereas the racemic form shows splitting due to diastereotopic protons .

Acetal Formation for Stereochemical Confirmation

Reaction of this compound with acetone and FeCl₃ forms cyclic acetals, which lock the stereochemistry for analysis . The meso isomer produces a single acetal (2,2-dimethyl-4,5-diphenyl-1,3-dioxolane) with equivalent methyl groups (δ 1.63–1.85 ppm, singlet) . In contrast, racemic this compound yields two diastereomeric acetals with distinct methyl environments .

Alternative Synthetic Routes

Sharpless Asymmetric Dihydroxylation (SAD)

Styrene derivatives undergo SAD to yield enantiomerically enriched hydrobenzoins. While this method provides access to both meso and racemic forms, it requires stoichiometric chiral auxiliaries and exhibits moderate enantioselectivity (70–85% ee) .

Benzoin Condensation Followed by Reduction

Condensation of benzaldehyde via thiamine catalysis forms benzoin, which is subsequently reduced to this compound. However, this route suffers from competing side reactions and lower overall yields (45–55%)2 .

Industrial and Laboratory Scale Considerations

Environmental Impact

Ethanol-based procedures align with green chemistry principles, whereas THF and diethyl ether pose volatility concerns. Recent advances emphasize aqueous-phase reductions using stabilized NaBH₄ complexes to minimize waste .

Chemical Reactions Analysis

Oxidation Reactions

Hydrobenzoin undergoes oxidation to form diketones or cleavage products depending on conditions:

Oxidizing Agent Product Conditions Yield Reference
Nitric acidBenzilAqueous HNO₃, reflux78-85%
KMnO₄BenzilAcidic aqueous solution65%
O₂ (catalytic Cu)BenzoinAerobic, basic conditions41%
Pb(OAc)₄BenzaldehydeGlacial acetic acid, 25°C92%

Key finding : Nitric acid oxidation produces benzil with high efficiency through a two-step electron transfer mechanism . Steric effects in meso-hydrobenzoin facilitate preferential oxidation at the 1,2-diol moiety .

Reduction Pathways

Further reduction of this compound demonstrates solvent-dependent outcomes:

text
This compound + 2 LiAlH₄ → Benzoin (60%) + Benzyl alcohol (25%) THF, 0°C This compound + H₂ (5 atm) → 1,2-Diphenylethane Pd/C, ethanol, 80°C

Mechanistic insight: Borohydride reductions proceed via hydride transfer to the α-carbon, while catalytic hydrogenation cleaves the C-O bond .

Photocatalytic C–C Coupling

Recent advances enable this compound synthesis through green chemistry approaches:

Table 2 : Photocatalytic performance comparison

CatalystLight SourceSubstrateHB SelectivityConversionTON
Pt/CdS NSsAM 1.5G (100 mW/cm²)Benzyl alcohol85.3%93.4%412
CNTs400 nm LEDBenzaldehyde74%68%189
NHC-CuVisible lightAromatic aldehydes91%95%630

Critical factors :

  • Pt loading (0.5 wt% optimal) minimizes competing H₂ evolution
  • Alkaline conditions (pH 10) enhance radical coupling efficiency
  • NHC catalysts enable room-temperature reactions with 99% ee

Substitution Reactions

The hydroxyl groups undergo nucleophilic displacement:

Reaction Scheme :

text
This compound + 2 R-X → R-O-C6H4-CH2-CH2-C6H4-O-R Base, polar aprotic solvent

Documented derivatives :

  • Diacetate (m.p. 136-138°C)
  • Dimethyl ether (95% yield with MeI/K2CO3)
  • Tosylate (key intermediate for SN2 reactions)

Caution: Steric hindrance from phenyl groups limits reactivity with bulky electrophiles .

Biological Activity

This compound derivatives show structure-dependent bioactivity:

Table 3 : Cytotoxicity against cancer cell lines (IC50, μM)

DerivativeHepG-2MCF-7CaCo-2Mechanism
1a70±2>150>150COX-2 inhibition (Ki=3.1 μM)
1b58±4132±7>150Caspase-3 activation
2a>150>150>150Non-toxic control

Structure-activity relationship : Electron-withdrawing substituents on the aromatic rings enhance anticancer potency .

Stereochemical Considerations

The meso configuration dominates in many reactions due to:

  • π-Stacking stabilization of transition states
  • Lower activation energy (ΔG‡ = 24.3 kcal/mol vs 28.1 for rac-form)
  • Preferential crystallization from ethanol/water mixtures

This comprehensive analysis demonstrates this compound's versatility in organic synthesis and materials science. Recent photocatalytic methods (85-91% selectivity) and biological findings (IC50 <60 μM) highlight emerging applications beyond traditional reduction/oxidation chemistry . Continued research should explore enantioselective functionalization and scaled production methods.

Scientific Research Applications

Pharmaceutical Applications

Hydrobenzoin serves as a vital intermediate in the synthesis of numerous pharmaceutical agents. Its high optical purity makes it particularly valuable in drug development processes. Notably, this compound is utilized in:

  • Chiral Catalysis : As a chiral auxiliary in asymmetric synthesis, this compound facilitates the production of enantiomerically pure compounds essential for effective medications .
  • Synthesis of Active Pharmaceutical Ingredients : this compound is involved in synthesizing various drugs, enhancing the efficiency and selectivity of these processes .

Organic Chemistry Research

This compound plays a crucial role in organic chemistry, particularly in reaction mechanisms and synthetic methodologies. Key applications include:

  • Asymmetric Synthesis : this compound derivatives have been shown to direct asymmetric additions in various reactions, improving enantioselectivity significantly. For instance, modifications to this compound can lead to enhanced selectivity in reactions involving organolithium reagents .
  • Mechanistic Studies : Researchers utilize this compound to probe reaction mechanisms, providing insights that advance synthetic techniques .

Polymer Chemistry

In polymer science, this compound is employed to enhance material properties:

  • Polymer Formulation : this compound contributes to the development of polymers used in coatings and adhesives, improving their performance characteristics .
  • Photocatalytic Applications : Recent studies have explored the use of this compound in photocatalytic reactions, where it acts as a reactant for producing valuable compounds under ambient conditions .

Analytical Chemistry

This compound is frequently used as a standard in analytical methods:

  • Quantification and Identification : Its stable properties allow for accurate quantification and identification of other substances in complex mixtures, making it an essential component in various analytical techniques .

Enantioseparation Techniques

The enantioseparation of this compound has been investigated using cyclodextrin-based systems:

  • Chiral Recognition : Studies indicate that the enantioseparation of this compound is influenced by complexation with cyclodextrins, showcasing its potential in chiral separation technologies .

Data Table: Applications of this compound

Application Area Specific Use Impact
PharmaceuticalsIntermediate for drug synthesisEnhances drug efficacy and selectivity
Organic ChemistryAsymmetric synthesis and mechanistic studiesAdvances synthetic methodologies
Polymer ChemistryEnhancing properties of coatings and adhesivesImproves material performance
Analytical ChemistryStandard for quantificationEnsures accuracy in analytical methods
Enantioseparation TechniquesChiral recognition via cyclodextrin complexationFacilitates effective separation of enantiomers

Case Studies

  • Photocatalytic Synthesis of this compound :
    A study demonstrated the use of a Z-scheme ZnS/ZnIn2S4 heterojunction photocatalyst for the selective production of this compound from benzyl alcohol under ambient conditions, achieving a remarkable yield of 92% within two hours. This method highlights the potential for sustainable synthesis routes utilizing this compound as a target product .
  • Chiral Separation Studies :
    Research on the migration behavior and enantioseparation of this compound using cyclodextrin complexes revealed significant insights into the binding interactions that govern chiral recognition. The study emphasized how varying concentrations of cyclodextrins affect the mobility and separation efficiency of this compound enantiomers .

Mechanism of Action

The mechanism of action of hydrobenzoin depends on its specific application. In asymmetric synthesis, this compound acts as a chiral ligand or catalyst, facilitating enantioselective reactions. The hydroxyl groups in this compound can form hydrogen bonds with substrates, stabilizing transition states and enhancing reaction selectivity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison of Hydrobenzoin and Related Compounds

Compound Structure Molecular Formula Key Properties Synthesis Route Applications
This compound 1,2-diphenylethane-1,2-diol C₁₄H₁₄O₂ Chiral diol; MP: 148–150°C; enantiomer migration reversal in borate buffers Reduction of benzil (NaBH₄) ; electrocatalysis (Pd/Cu) Asymmetric synthesis, mAChR M1 antagonists, chiral separations
Benzoin α-hydroxy ketone C₁₄H₁₂O₂ Yellow solid; MP: ~137°C; undergoes benzoin condensation Condensation of benzaldehyde (cyanide catalysis) Precursor for this compound, polymer crosslinking agent
Benzoin Methyl Ether Benzoyl-protected benzoin C₁₅H₁₄O₂ Stable ether derivative; enhanced solubility in organic solvents Methylation of benzoin Photoinitiator in UV curing resins
1-Phenyl-1,2-ethanediol Monosubstituted diol C₈H₁₀O₂ Lower molecular weight; stereoisomeric mixtures common Reduction of phenylglyoxal or epoxide ring-opening Solvent additive, intermediate in fine chemicals

Key Comparative Findings

Stereochemical Complexity and Separation
this compound’s enantioseparation in capillary electrophoresis (CZE) relies on borate complexation with sulfated β-cyclodextrins (SI-S-β-CD), enabling enantiomer migration reversal under specific conditions. In contrast, benzoin and its methyl ether lack borate-binding hydroxyl groups, resulting in simpler separation mechanisms .

Catalytic Synthesis Efficiency
this compound synthesis via Pd/Cu electrocatalysis achieves a Faradaic efficiency (FE) of ~80% , outperforming traditional chemical reductions (e.g., NaBH₄) in sustainability . Benzoin, however, is synthesized via cyanide-catalyzed condensation, which poses toxicity concerns .

Pharmaceutical Relevance
this compound esters exhibit high affinity for mAChR M1, with subtype selectivity surpassing other diol-based ligands. For example, (S,S)-hydrobenzoin esters show 10-fold higher M1 selectivity compared to 1,4-dioxane-integrated analogs .

Physical and Chemical Stability
this compound’s vicinal diol structure enhances borate complexation stability (binding constant K = 1.2 × 10³ M⁻¹ with SI-S-β-CD) compared to 1-phenyl-1,2-ethanediol (K = 0.8 × 10³ M⁻¹ ), enabling superior chiral resolution .

Biological Activity

Hydrobenzoin, a diol derived from the reduction of benzil, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article delves into the biological properties of this compound, highlighting its enzymatic transformations, cytotoxic effects, and potential therapeutic applications.

This compound exists in two enantiomeric forms: (S,S)-hydrobenzoin and (R,R)-hydrobenzoin. It is primarily synthesized through the reduction of benzil using various reducing agents or biocatalysts. Notably, the enzyme system from Talaromyces flavus has been shown to selectively convert benzil to this compound under specific pH conditions, achieving high enantiomeric excess (ee) .

Table 1: Selectivity of this compound Production by Talaromyces flavus

pH LevelProductEnantiomeric Excess (%)dl/meso Ratio
5.0(S)-Benzoin>99N/A
7.0(S,S)-Hydrobenzoin>9997:3

Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, this compound esters were evaluated for their ability to inhibit cell proliferation in HepG-2 and HeLa cells. The results indicated that certain this compound derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenases (COX), which are critical enzymes involved in inflammation and cancer progression. The IC50 values for COX-1 and COX-2 inhibition were found to be within a range that suggests potential for anti-inflammatory applications .
  • DNA Damage Induction : this compound's ability to generate reactive oxygen species (ROS) can lead to DNA damage in cancer cells, triggering apoptosis. This property is particularly relevant in the context of developing anticancer therapies .

Case Studies

  • Cytotoxicity Against HepG-2 Cells : A study assessing various this compound derivatives demonstrated that one compound exhibited an IC50 value of 58 ± 4 µM against HepG-2 cells, indicating potent anticancer activity .
  • Enzymatic Reduction Studies : Research utilizing Talaromyces flavus highlighted the enzyme's ability to selectively produce this compound from benzil with high efficiency, showcasing its potential for industrial applications in synthesizing chiral compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hydrobenzoin, and how can isomer purity be validated experimentally?

this compound is typically synthesized via the benzoin condensation of benzaldehyde followed by sodium borohydride reduction . For isomer separation, fractional recrystallization is employed, leveraging the solubility differences between meso and dl-isomers. Purity is validated using melting point analysis and NMR spectroscopy, where benzylic proton signals differ significantly between isomers (e.g., δ 4.0–5.0 ppm for meso vs. dl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses risks of acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Mandatory precautions include:

  • Use of nitrile gloves, safety goggles, and lab coats.
  • Working in fume hoods with adequate ventilation.
  • Immediate rinsing with water for eye/skin contact and medical consultation .
  • Storage at 4°C under nitrogen to prevent degradation .

Q. How should researchers design experiments to ensure reproducibility of this compound-related studies?

Reproducibility requires:

  • Detailed documentation of synthetic conditions (e.g., solvent ratios, temperature, reaction time) .
  • Adherence to purification protocols (e.g., recrystallization solvents, drying methods).
  • Validation of analytical data (e.g., NMR peak assignments, melting point ranges) against literature .

Advanced Research Questions

Q. How can competitive kinetic studies resolve contradictions in oxidation mechanisms of substituted Hydrobenzoins?

Competitive oxidation of equimolar this compound derivatives (e.g., nitro-substituted vs. unsubstituted) in 85% acetic acid at 50°C allows direct comparison of rate constants (via aldehyde product ratios). This method isolates electronic effects of substituents on reactivity, addressing discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) .

Q. What high-throughput screening (HTS) strategies enable enantiomeric purity analysis of this compound?

A 96-well plate assay with chiral hosts (e.g., (S,S)-2) and indicators (e.g., bromophenol blue) discriminates enantiomers via UV-Vis absorbance differences (ΔAbs = 0.237 at 570 nm for (R,R)- vs. (S,S)-Hydrobenzoin). Artificial Neural Networks (ANNs) trained on cross-reactive host responses (e.g., (S,S)-2 vs. (R,R)-2) enhance prediction accuracy for enantiomeric excess (ee) .

Q. How do decomposition products of this compound under thermal stress impact experimental outcomes?

Under fire conditions, this compound decomposes into toxic fumes (e.g., CO, benzene derivatives). Stability studies using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying hazardous byproducts and designing inert-atmosphere protocols to mitigate interference in catalytic or synthetic applications .

Q. What frameworks guide hypothesis formulation for this compound-based catalysis studies?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) ensure rigorous hypotheses. For example:

  • PICO: Does (R,R)-Hydrobenzoin (Intervention) enhance enantioselectivity in asymmetric catalysis (Outcome) compared to racemic mixtures (Comparison) for diol synthesis (Population)? .

Q. Methodological Guidance

Q. How to address conflicting literature data on this compound’s catalytic activity?

  • Perform meta-analyses to identify variables (e.g., solvent polarity, temperature) causing discrepancies.
  • Replicate key studies under controlled conditions, using standardized characterization methods (e.g., HPLC for ee determination) .
  • Apply statistical tools (e.g., ANOVA) to assess significance of reported differences .

Q. What strategies optimize enantioselective host design for this compound recognition?

  • Screen host libraries (e.g., macrocyclic amines, crown ethers) via UV-Vis titration to quantify binding constants (Ka).
  • Use computational modeling (e.g., DFT) to predict host-guest complementarity.
  • Validate selectivity through competitive assays with structurally similar diols .

Q. Literature and Data Management

Q. How to conduct systematic literature reviews on this compound applications?

  • Use databases like SciFinder and Reaxys with queries: ("this compound" AND "asymmetric catalysis") or ("this compound stability" AND "decomposition").
  • Prioritize primary sources (e.g., J. Org. Chem.) over secondary reviews.
  • Cross-reference patents and preprint repositories (e.g., arXiv) for emerging trends .

Q. How to handle data contradictions in multi-study this compound projects?

  • Document experimental variables (e.g., catalyst loading, solvent purity) across studies.
  • Use sensitivity analysis to identify critical parameters affecting outcomes.
  • Publish negative results to clarify boundary conditions .

Properties

IUPAC Name

1,2-diphenylethane-1,2-diol
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InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
Source PubChem
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InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O2
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DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
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Molecular Weight

214.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
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CAS No.

492-70-6, 579-43-1
Record name Hydrobenzoin
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Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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water acetone acetonitrile
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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97 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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